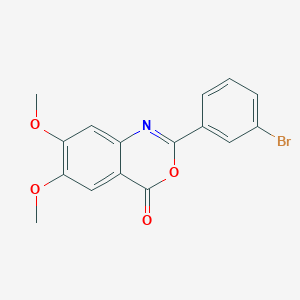
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as BDMBO, is a chemical compound that has been extensively studied due to its potential applications in scientific research. BDMBO is a benzoxazine derivative that exhibits a unique set of properties that make it a valuable tool in various fields of research, including biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not well understood, but it is believed to involve the inhibition of enzyme activity through the formation of covalent bonds with the active site of the enzyme. This results in the irreversible inactivation of the enzyme, which can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of disease and for developing new drugs that target specific cellular pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes. However, one of the limitations of using 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, including the development of new synthetic methods for its production, the identification of new targets for its inhibitory activity, and the investigation of its potential applications in drug development. Additionally, the study of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one in animal models may provide valuable insights into its physiological effects and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is the reaction between 3-bromophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as boron trifluoride etherate. This reaction yields the intermediate product, which is then subjected to further reactions to obtain 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is in the field of biochemistry, where it has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphatases. This makes 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one a valuable tool for studying the mechanisms of enzyme action and for developing new drugs that target specific enzymes.
Propiedades
Nombre del producto |
2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one |
|---|---|
Fórmula molecular |
C16H12BrNO4 |
Peso molecular |
362.17 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H12BrNO4/c1-20-13-7-11-12(8-14(13)21-2)18-15(22-16(11)19)9-4-3-5-10(17)6-9/h3-8H,1-2H3 |
Clave InChI |
DAXBYPGHFZNXQI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)

![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B303179.png)


![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)

![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)